molecular formula C12H10O3S B14567364 Benzenesulfinic acid, 4-phenoxy- CAS No. 61405-26-3

Benzenesulfinic acid, 4-phenoxy-

Cat. No.: B14567364
CAS No.: 61405-26-3
M. Wt: 234.27 g/mol
InChI Key: PGBKGCQABAUWSF-UHFFFAOYSA-N
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Description

Benzenesulfinic acid, 4-phenoxy- is an organosulfur compound with the molecular formula C12H10O3S It is a derivative of benzenesulfinic acid, where a phenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfinic acid, 4-phenoxy- can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with phenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of benzenesulfinic acid, 4-phenoxy- often involves the continuous sulfonation of benzene derivatives using oleum (fuming sulfuric acid) or sulfur trioxide. This method ensures high yields and purity of the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinic acid, 4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to sulfinic acids or thiols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinic acids, thiols

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of benzenesulfinic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfinic acid, 4-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61405-26-3

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

4-phenoxybenzenesulfinic acid

InChI

InChI=1S/C12H10O3S/c13-16(14)12-8-6-11(7-9-12)15-10-4-2-1-3-5-10/h1-9H,(H,13,14)

InChI Key

PGBKGCQABAUWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)O

Origin of Product

United States

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